![molecular formula C20H22N2O3 B4627948 2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" involves multi-step chemical reactions that lead to the formation of N-phenoxypropylacetamide derivatives. For example, the synthesis of N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)-acetamide, a compound with antiulcer activity, demonstrates the type of reactions and processes involved in creating such molecules. These synthetic routes are crucial for producing compounds with desired pharmacological properties and for further exploration of their biological activities (Ueda et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds like "2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" plays a significant role in their biological activity. Structural analyses, such as X-ray diffraction studies, have been conducted on similar compounds to understand their conformation and stereochemistry. These studies provide insights into the molecular conformation, which is critical for the interaction with biological targets. For instance, the crystal structure analysis of a histamine H2-receptor antagonist reveals how molecular conformation affects its biological activity and highlights the importance of structural studies in drug development (In et al., 1988).

Chemical Reactions and Properties

The chemical reactions involving "2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" and its analogs can include acetylation, nitration, and other modifications affecting the compound's pharmacological properties. For example, the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide derivatives showcases the type of chemical modifications that can be applied to these compounds. Such reactions are essential for tailoring the compound's properties for specific therapeutic applications (Magadum & Yadav, 2018).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Optimization

2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, as a chemical entity, has been involved in research focusing on the optimization of synthesis processes for related compounds. For instance, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the utility of certain catalysts and acyl donors in enhancing reaction selectivity and efficiency. This research highlights the importance of selecting optimal conditions, such as the acyl donor type, agitation speed, solvent, catalyst loading, and temperature, to achieve desired outcomes in synthetic chemistry, particularly in the production of pharmaceutical intermediates (Magadum & Yadav, 2018).

Gastroprotective Activity and H2 Receptor Antagonism

Further research into derivatives of this compound has demonstrated potential in the development of gastroprotective drugs. The study of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives, for example, has led to the discovery of compounds with significant histamine H2 receptor antagonistic activity. These findings suggest the potential of these compounds in treating conditions related to gastric acid secretion and gastroprotection, emphasizing the importance of structure-activity relationships in designing effective therapeutic agents (Hirakawa et al., 1998).

Antioxidant Activity and Lipid Peroxidation Inhibition

Compounds structurally related to 2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide have been studied for their antioxidant properties. Research on phenolic derivatives, such as acetaminophen and salicylate, has indicated their capacity to inhibit membrane lipid peroxidation and act as peroxyl radical scavengers. These findings are crucial for understanding the antioxidant mechanisms of these compounds and their potential therapeutic applications in preventing oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis and evaluation of 2-(substituted phenoxy)acetamide derivatives have uncovered their potential as anticancer, anti-inflammatory, and analgesic agents. This research avenue has led to the identification of compounds with promising biological activities, showcasing the potential of these chemical frameworks in developing new therapeutic agents. The study highlights the importance of halogenation on the aromatic ring for enhancing biological activity, with specific compounds demonstrating significant efficacy across various models (Rani et al., 2014).

Propriétés

IUPAC Name |

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-19(15-25-16-9-3-1-4-10-16)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWYCSUSJXKFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7114544 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

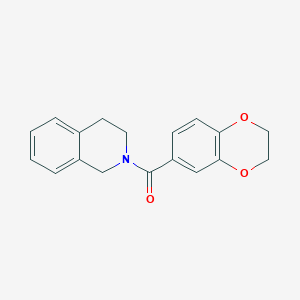

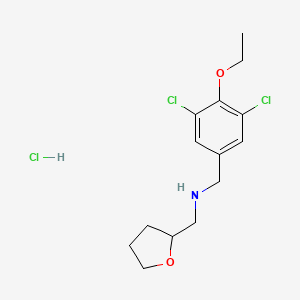

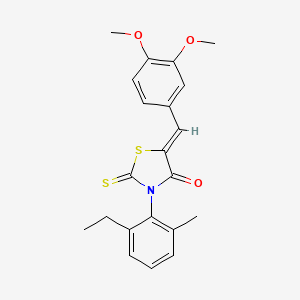

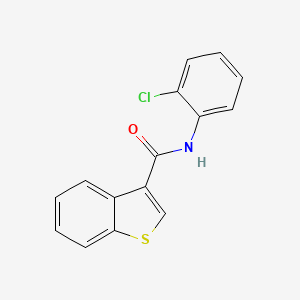

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)